2-(1-Cyano-1-methylethyl)azocarboxamide
Overview
Description
Synthesis Analysis
CABN is synthesized for use primarily as a radical initiator in the polymerization industry. Its synthesis reflects a balance between achieving the desired functional characteristics and ensuring stability under processing conditions. The peculiar effects of acylamino and cyan groups on the thermal behavior of CABN underline the complexity of its synthesis process, where these groups are manipulated to achieve a stable compound that is effective in initiating polymerization in both polar and nonpolar solvents (Lu, Liu, Wu, Zhang, & Chiang, 2021).
Molecular Structure Analysis
The molecular structure of CABN is defined by the presence of an azo group linked to a cyano and a methylethyl group. This configuration is critical to its reactivity and stability. The acylamino and cyan groups within its structure play a significant role in determining its thermal behavior, influencing both its decomposition temperature and the heat released during decomposition. Such molecular intricacies are pivotal for its application as an azo initiator, dictating its solubility and reactivity in different solvents (Lu, Liu, Wu, Zhang, & Chiang, 2021).
Chemical Reactions and Properties
CABN is prone to thermal decomposition, a characteristic that is both a functional feature and a safety concern. Its decomposition can release significant volumes of gases, which in confined spaces may lead to fire, deflagration, or explosion. The reactivity of CABN, influenced by its molecular structure, necessitates careful handling and storage conditions to mitigate the risks associated with its thermal sensitivity. Research on CABN's thermal hazards has led to recommendations for managing its reactivity in industrial applications, emphasizing the need for stringent controls and emergency response procedures (Lu & Liu, 2019).
Physical Properties Analysis
The physical properties of CABN, such as its melting point and decomposition temperature, are critical for its safe and effective use as a radical initiator. These properties are significantly influenced by the acylamino and cyan groups within its molecular structure. The thermal stability of CABN is a key consideration in its application, requiring a detailed understanding of its behavior under different conditions to prevent accidental decomposition or reaction (Lu, Liu, Wu, Zhang, & Chiang, 2021).
Chemical Properties Analysis
The chemical properties of CABN, defined by its reactivity and stability, are essential for its role in initiating polymerization reactions. The balance between stability and reactivity is crucial, with the acylamino and cyan groups playing significant roles in modulating these properties. Understanding the chemical behavior of CABN under various conditions is vital for its application in the polymerization industry, ensuring that it performs its role effectively while minimizing the risks associated with its use (Lu, Liu, Wu, Zhang, & Chiang, 2021).
Scientific Research Applications
Thermal Hazards and Safety Assessment Parameters : CABN is known for its thermal decomposition behaviors under different environments, such as dynamic and adiabatic conditions. It decomposes at relatively low temperatures (90.0–100.0 °C), releasing large volumes of gaseous products, which pose risks of fire, deflagration, or explosion in confined spaces. This property is critical for understanding its thermal explosion hazards and developing safety protocols in industrial applications (Lu, Liu, & Shu, 2019).
Effect of Functional Groups on Thermal Behavior : The thermal stability and hazards of CABN are influenced by its acylamino and cyan groups. Research indicates that the acylamino group can enhance CABN's thermal stability but also results in a larger heat release during decomposition. This insight is valuable for the synthesis of new azo initiators and enhancing process safety in the polymerization industry (Lu et al., 2021).
Hazardous Scenarios and Safety Recommendations : CABN has been studied for identifying hazardous scenarios in the application of azo-initiators, with a focus on its thermal decomposition characteristics. These studies offer important recommendations for preventing accidents in storage and application processes involving azo-initiators (Liu, Lu, & Su, 2020).
Applications in Radical Polymerization : CABN serves as a radical initiator in the polymerization industry, particularly for initiating polymerization of monomers in both polar and nonpolar solvents. Its unique soluble characteristics make it a versatile agent in this field (Bevington & Wahid, 1962).
Involvement in Pharmaceutical Studies : A stable product of CABN's decomposition, N-(1-cyano-1-methylethyl)-2-methylpropanamide, has been characterized and used in studies to monitor oxidative environments in pharmaceutical compounds. This application highlights its potential in pharmaceutical research (Wells-Knecht & Dunn, 2019).
Safety And Hazards
“2-(1-Cyano-1-methylethyl)azocarboxamide” decomposes at low temperatures (90.0–100.0 °C) and releases large volumes of gaseous products . This can cause a fire, deflagration, or even explosion if the decomposition occurs uncontrolled in a confined space . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
2-cyanopropan-2-yliminourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-5(2,3-6)9-8-4(7)10/h1-2H3,(H2,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSAKVMRQYOFBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)N=NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001044889 | |
Record name | 2-(Carbamoylazo)isobutyronitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001044889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Cyano-1-methylethyl)azocarboxamide | |
CAS RN |
10288-28-5 | |
Record name | 2-(Carbamoylazo)isobutyronitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10288-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1-Cyano-1-methylethyl)azocarboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010288285 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Carbamoylazo)isobutyronitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001044889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1-cyano-1-methylethyl)azocarboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.567 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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